An In-depth Technical Guide to the Physicochemical Properties of Nonoxynol-9 for Research Applications
An In-depth Technical Guide to the Physicochemical Properties of Nonoxynol-9 for Research Applications
Executive Summary
Nonoxynol-9 (N-9) is a non-ionic surfactant belonging to the nonoxynol family of ethoxylated alkylphenols.[1] For decades, it has been a principal active ingredient in over-the-counter spermicidal contraceptives and a component in various cosmetic and cleaning products.[1][2] Its efficacy stems from its surfactant nature, which disrupts the cellular membranes of spermatozoa.[3][4] For researchers, drug development professionals, and formulation scientists, a comprehensive understanding of N-9's physicochemical properties is paramount for optimizing its application, ensuring product stability, and meeting regulatory standards. This guide provides a detailed examination of N-9's core properties, mechanism of action, validated analytical methodologies, and regulatory context, serving as a foundational resource for its scientific and research applications.
Introduction to Nonoxynol-9
Nonoxynol-9 is a synthetic compound characterized as an α-(p-Nonylphenyl)-ω-hydroxynona(oxyethylene).[5][6] It is technically a mixture of compounds (oligomers) where the number of repeating ethoxy (oxyethylene) groups varies, with the "9" designating an average of nine such units in the hydrophilic polyethylene glycol chain.[6] This structure, featuring a hydrophobic nonylphenyl group and a hydrophilic polyoxyethylene chain, imparts the amphiphilic properties essential to its function as a surface-active agent.[7] Its primary application has been as a spermicide in contraceptive foams, gels, creams, and lubricants.[8][9]
Caption: General chemical structure of Nonoxynol-9.
Core Physicochemical Properties
The functional behavior of Nonoxynol-9 in any formulation is dictated by its fundamental physicochemical characteristics. These properties influence its solubility, emulsifying capability, and interaction with biological membranes.
| Property | Value / Description | Source(s) |
| Chemical Name | α-(4-Nonylphenyl)-ω-hydroxynona(oxyethylene) | [10] |
| CAS Number | 26027-38-3; 14409-72-4 | [10][11] |
| Molecular Formula | C33H60O10 (for n=9 oligomer) | [12] |
| Average Molecular Wt. | ~616.82 g/mol | [12][13] |
| Appearance | Colorless to light yellow viscous liquid or white solid. | [11][14] |
| Odor | Mild, characteristic odor. | [14] |
| Solubility | Soluble in water, ethanol, methanol, ethylene glycol, xylene, and mineral oils. | [11][14] |
| Hydrophilic-Lipophilic Balance (HLB) | 12.8 | [14] |
| Critical Micelle Concentration (CMC) | ~0.081 - 0.085 mM in water. | [15] |
| Cloud Point | 52-61 °C (in 1% aqueous solution). | [6][14] |
| Acid Value | Not more than 0.2. | [6] |
| Water Content | Not more than 0.5%. | [6] |
Hydrophilic-Lipophilic Balance (HLB)
The HLB is a critical parameter for surfactants, indicating the balance between the hydrophilic and lipophilic portions of the molecule.[16] Nonoxynol-9 has an HLB value of 12.8.[14] This value places it firmly in the category of oil-in-water (O/W) emulsifiers and detergents.[16] This property is the reason for its use in formulations that require the stable mixing of oily and aqueous components and for its ability to solubilize lipids in biological membranes.[17]
Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant monomers in a solution begin to aggregate and form micelles.[18] Below the CMC, N-9 exists primarily as individual monomers. Above the CMC, additional N-9 molecules form these microscopic spherical structures. The reported CMC for Nonoxynol-9 in water is approximately 0.085 mM.[15] This property is fundamental to its mechanism of action; the disruption of cell membranes is a function of the interaction of N-9 monomers with the lipid bilayer, and micelle formation governs the concentration of available monomers.[3][15]
Caption: Conceptual flow of micelle formation at the CMC.
Cloud Point
The cloud point is the temperature at which a 1% aqueous solution of a non-ionic surfactant becomes cloudy as it is heated.[6] This occurs due to the dehydration of the polyoxyethylene chains, which decreases the surfactant's solubility in water. For Nonoxynol-9, the cloud point is specified to be between 52 °C and 56 °C.[6] Another source indicates a range of 58-61 °C.[14] This parameter is a key quality control specification and is important for formulation stability at elevated temperatures.
Stability and Impurities
Nonoxynol-9 exhibits high thermal and chemical stability, showing resistance to acids, alkalis, and oxidizing or reducing agents.[14] However, its manufacturing process, which involves the ethoxylation of nonylphenol, can result in impurities. Notably, residual 1,4-dioxane and unreacted ethylene oxide may be present.[19] Regulatory bodies like the United States Pharmacopeia (USP) set strict limits for these impurities.[5][20]
Mechanism of Action as a Surfactant and Spermicide
The primary mechanism of Nonoxynol-9 is rooted in its surfactant properties.[3] It acts by disrupting the lipid bilayer of cell membranes.[8] In its spermicidal role, N-9 monomers insert themselves into the sperm cell's plasma membrane, particularly the acrosomal and midpiece regions.[3][4] This insertion increases membrane fluidity and permeability, leading to a loss of structural integrity, leakage of intracellular components, and ultimately, cell lysis and death.[3] This action effectively immobilizes the sperm, preventing fertilization.[9]
Caption: Mechanism of Nonoxynol-9 spermicidal action.
Analytical Methodologies for Characterization
Accurate characterization of Nonoxynol-9 is essential for quality control and research. The USP provides standardized methods for identification, assay, and impurity testing.[5]
High-Performance Liquid Chromatography (HPLC)
RP-HPLC is the standard method for the quantitative analysis (assay) of Nonoxynol-9.[21][22] It effectively separates the different oligomers present in the mixture.
Protocol: Assay of Nonoxynol-9 by RP-HPLC (Adapted from USP and literature[5][22])
-
System: A liquid chromatograph equipped with a UV detector set to 280 nm.[5][22]
-
Column: A C18, 3.9-mm × 25-cm column is commonly used.[5][22]
-
Mobile Phase: An isocratic mixture of methanol and water, typically in a ratio of 80:20 or 83:17 (v/v).[21][22] The mobile phase should be filtered and degassed.
-
Flow Rate: Approximately 1.0 mL/min.[21]
-
Standard Preparation: Accurately weigh and dissolve USP Nonoxynol 9 Reference Standard in the mobile phase to a known concentration of about 25 mg/mL.[5]
-
Assay Preparation: Accurately weigh and dissolve the Nonoxynol-9 sample in the mobile phase to a final concentration of about 25 mg/mL.[5]
-
Injection: Inject equal volumes (e.g., 10 µL) of the Standard and Assay preparations into the chromatograph.[21]
-
Analysis: Record the chromatograms. The nonoxynol oligomers typically elute as a major peak, which may include shoulders. The entire area of this peak cluster is used for quantification.[5] Calculate the percentage of Nonoxynol-9 in the sample by comparing the peak response from the Assay preparation to that of the Standard preparation.[20]
Caption: General workflow for HPLC analysis of Nonoxynol-9.
Infrared (IR) Spectroscopy
IR spectroscopy is a primary method for the identification of Nonoxynol-9. A capillary film of the substance is placed between sodium chloride plates and scanned. The resulting spectrum must exhibit characteristic maxima at specific wavenumbers.[5]
-
Key IR Maxima (cm⁻¹): 1117 (strong), 1512, 1582, 1610 (medium, sharp), 2871, 2928, 2956 (strong, unresolved), 831 (medium, broad), and 1250 (medium, sharp).[5][6]
Determination of Cloud Point
This is a simple but critical identity and quality test for non-ionic surfactants.
Protocol: Cloud Point Determination (Adapted from USP[6])
-
Preparation: Accurately weigh 1.0 g of Nonoxynol-9 into a beaker and add 99 g of water. Mix until fully dissolved.
-
Heating: Place approximately 30 mL of the solution into a test tube. Immerse the test tube in a hot water bath and stir the contents constantly with a thermometer.
-
Observation: Heat until the solution becomes distinctly cloudy.
-
Measurement: Immediately remove the test tube from the bath. Continue stirring and observe the solution. The cloud point is the temperature at which the solution becomes clear enough for the entire thermometer bulb to be plainly visible. The acceptable range is 52-56 °C.[6]
Determination of Critical Micelle Concentration (CMC)
The CMC is typically determined by measuring a physical property of the surfactant solution that changes abruptly at the point of micelle formation. Surface tensiometry is a common method.
Principle: Tensiometric CMC Determination (Wilhelmy Plate Method)
-
A series of aqueous solutions of Nonoxynol-9 are prepared at varying concentrations.
-
The surface tension of each solution is measured using a tensiometer with a Wilhelmy plate.
-
As the concentration of N-9 increases, the surface tension of the solution decreases because the N-9 monomers migrate to the air-water interface.
-
A plot of surface tension versus the logarithm of the N-9 concentration is generated.
-
The plot will show two distinct linear regions. The point at which these lines intersect is the Critical Micelle Concentration (CMC).[18] At concentrations above the CMC, the surface tension remains relatively constant as additional surfactant forms micelles in the bulk solution rather than populating the surface.[18]
Regulatory Context and Safety Considerations
Nonoxynol-9 is regulated as an over-the-counter (OTC) drug product by agencies such as the U.S. Food and Drug Administration (FDA).[23] While effective as a spermicide, extensive research has led to important safety labeling requirements.[24] Studies have shown that frequent use of N-9 can cause irritation of the vaginal epithelium.[2][23] This irritation may disrupt the natural mucosal barrier, potentially increasing the risk of acquiring sexually transmitted infections (STIs), including HIV.[24] Consequently, regulatory bodies mandate that product labeling clearly states that Nonoxynol-9 does not protect against STIs or HIV and may cause vaginal irritation.[23][24]
Conclusion
Nonoxynol-9 is a well-characterized non-ionic surfactant with a defined set of physicochemical properties that are central to its function in spermicidal and other formulations. Its HLB value, CMC, and cloud point are key indicators of its performance and quality. For researchers and developers, leveraging standardized analytical methods like HPLC and IR spectroscopy is crucial for ensuring the identity, purity, and potency of N-9 in accordance with pharmacopeial standards. A thorough understanding of these technical details, coupled with an awareness of the regulatory and safety landscape, is essential for the responsible and effective application of Nonoxynol-9 in scientific research and product development.
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Audus, K. L., & Chien, Y. W. (2003). Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal. AAPS PharmSciTech, 4(1), E18. Retrieved from [Link]
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Taylor & Francis. (n.d.). Nonoxynol-9 – Knowledge and References. Retrieved from [Link]
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Audus, K. L., & Chien, Y. W. (2003). Coprecipitation of nonoxynol-9 with polyvinylpyrrolidone to decrease vaginal irritation potential while maintaining spermicidal potency. AAPS PharmSciTech, 4(1), 101-107. Retrieved from [Link]
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Shepard, J. R., et al. (2012). Detection of the spermicide nonoxynol-9 via GC-MS. Journal of forensic sciences, 57(4), 1015-1019. Retrieved from [Link]
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